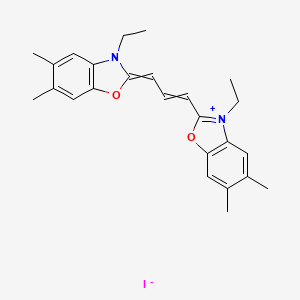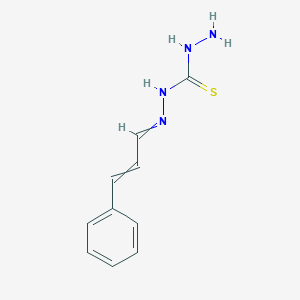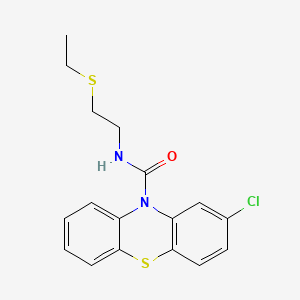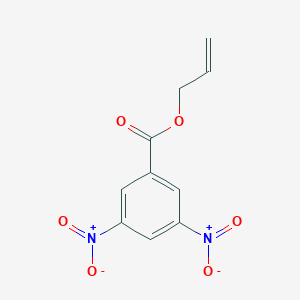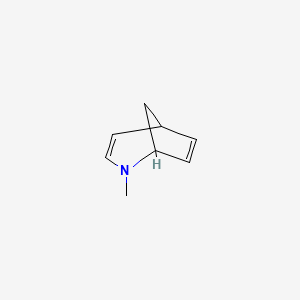
1-(2-Vinylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Vinylphenyl)propan-1-one is an organic compound with the molecular formula C11H12O It is a derivative of phenylpropanone, where the phenyl ring is substituted with a vinyl group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Vinylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-vinylbenzene (styrene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the use of advanced purification techniques like distillation or crystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Vinylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: this compound can be oxidized to 1-(2-vinylphenyl)propanoic acid.
Reduction: Reduction yields 1-(2-vinylphenyl)propan-1-ol.
Substitution: Halogenated derivatives such as 1-(2-bromoethylphenyl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(2-Vinylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers and resins, where the vinyl group can undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Vinylphenyl)propan-1-one involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electronic effects of the vinyl and phenyl groups, which can stabilize or destabilize reaction intermediates.
Comparación Con Compuestos Similares
1-(2-Vinylphenyl)propan-1-one can be compared with other similar compounds such as phenylacetone and 1-phenyl-2-propanone:
1-Phenyl-2-propanone: Similar to phenylacetone but with a different substitution pattern, leading to variations in chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis and material science.
Propiedades
Número CAS |
52095-41-7 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-(2-ethenylphenyl)propan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h3,5-8H,1,4H2,2H3 |
Clave InChI |
WHHWFVIPLLAZAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC=C1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
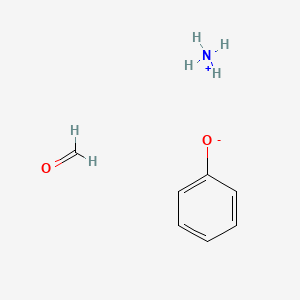
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)



![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
